2-Fluoro-5-iodothioanisole
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Overview
Description
2-Fluoro-5-iodothioanisole is an organofluorine compound with the molecular formula C7H6FIS. It is characterized by the presence of both fluorine and iodine atoms attached to a benzene ring, along with a methylthio group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-iodothioanisole typically involves the introduction of fluorine and iodine atoms onto a thioanisole scaffold. One common method is the halogenation of thioanisole derivatives using appropriate halogenating agents under controlled conditions. For instance, the fluorination can be achieved using reagents like Selectfluor, while iodination can be carried out using iodine or iodinating agents such as N-iodosuccinimide (NIS) .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions in specialized reactors. The process requires careful control of reaction parameters such as temperature, pressure, and the concentration of reagents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-iodothioanisole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products include azides, nitriles, and other substituted derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Coupling Reactions: Products include various biaryl compounds.
Scientific Research Applications
2-Fluoro-5-iodothioanisole has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Fluoro-5-iodothioanisole depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying molecular interactions and pathways .
Comparison with Similar Compounds
- 2-Fluoro-5-bromothioanisole
- 2-Fluoro-5-chlorothioanisole
- 2-Fluoro-5-methylthioanisole
Comparison: Compared to its analogs, 2-Fluoro-5-iodothioanisole is unique due to the presence of the iodine atom, which can participate in specific types of chemical reactions such as cross-coupling. The combination of fluorine and iodine atoms also imparts distinct electronic properties, making it a versatile compound in various synthetic and research applications .
Properties
IUPAC Name |
1-fluoro-4-iodo-2-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FIS/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMOUZHRRVLYEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)I)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FIS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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